

Introduction: The Architectural Rationale of a Bifunctional Molecule

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Compound of Interest

Compound Name: 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid

Cat. No.: B1366048

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The structure of **4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid** is a deliberate amalgamation of two key pharmacophores: a benzoic acid moiety and a morpholine ring. Benzoic acid derivatives are a cornerstone in modern drug discovery, offering a versatile scaffold for structural modifications that can lead to a wide array of biological activities.[1] The morpholine ring is recognized as a privileged structure in medicinal chemistry, often incorporated to enhance potency, improve pharmacokinetic profiles, and increase aqueous solubility.[1][2] The presence of a weak basic nitrogen in the morpholine ring can provide a pKa value close to physiological pH, which can be advantageous for solubility and permeability across biological membranes, including the blood-brain barrier.[3][4]

The linkage of these two moieties via an ethoxy bond suggests a molecule designed with specific physicochemical and biological properties in mind. This guide will deconstruct the molecule to predict its behavior and provide a framework for its synthesis and evaluation.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. Based on the constituent functional groups, the following properties are predicted for **4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid**.

Property	Predicted Value/Characteristic	Rationale
Molecular Formula	C ₁₃ H ₁₅ NO ₅	Based on structural analysis.
Molecular Weight	265.26 g/mol	Calculated from the molecular formula.
Appearance	Colorless to off-white crystalline solid	Typical for aromatic carboxylic acids.[5]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO, and DMF.[6]	<p>The benzoic acid moiety imparts some water solubility, especially at higher pH where the carboxylate is formed.[5]</p> <p>The morpholine ring also enhances aqueous solubility. [3] However, the overall aromatic structure suggests limited solubility in water, which decreases as the carbon chain length increases.[6][7]</p>
Melting Point	Relatively high	Carboxylic acids exhibit strong intermolecular hydrogen bonding, leading to higher melting and boiling points compared to other substances of similar molar mass.[6][8]
Acidity (pKa)	~4-5 for the carboxylic acid	The pKa of benzoic acid is around 4.2. The ether linkage at the para position is a weak electron-donating group and is expected to have a minor effect on the acidity.

Basicity (pKa of conjugate acid)

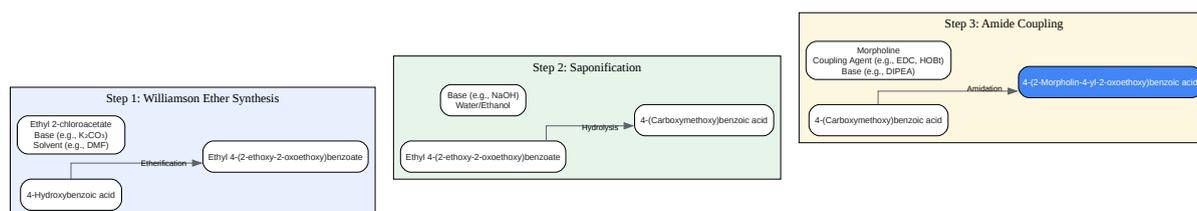
~8-9 for the morpholine nitrogen

The pKa of the conjugate acid of morpholine is approximately 8.5. This provides a basic center in the molecule.[3]

Synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid: A Two-Step Approach

The synthesis of the target molecule can be logically approached in a two-step process, beginning with the etherification of 4-hydroxybenzoic acid, followed by the amidation of the resulting carboxylic acid with morpholine. This synthetic route is designed to be efficient and utilize well-established organic reactions.

Overall Synthetic Scheme



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Caption: Proposed three-step synthesis of 4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.

Detailed Experimental Protocols

The Williamson ether synthesis is a reliable method for forming ethers from an organohalide and an alkoxide.^{[9][10]} In this step, the phenoxide of 4-hydroxybenzoic acid reacts with an alkyl halide.^{[11][12]}

Protocol:

- To a solution of 4-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2-3 equivalents).
- Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add ethyl 2-chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
- Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction to room temperature and pour it into ice-water.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the product by column chromatography on silica gel.

This step involves the hydrolysis of the ester to the corresponding carboxylic acid.

Protocol:

- Dissolve the ethyl 4-(2-ethoxy-2-oxoethoxy)benzoate from the previous step in a mixture of ethanol and water.
- Add an excess of a base, such as sodium hydroxide (2.5 equivalents), and stir the mixture at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- Remove the ethanol under reduced pressure.

- Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the dicarboxylic acid.
- Filter the precipitate, wash with cold water, and dry to obtain 4-(carboxymethoxy)benzoic acid.

Amide bond formation is a cornerstone of medicinal chemistry.^[13] The use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) is a common and effective method.^{[13][14]}

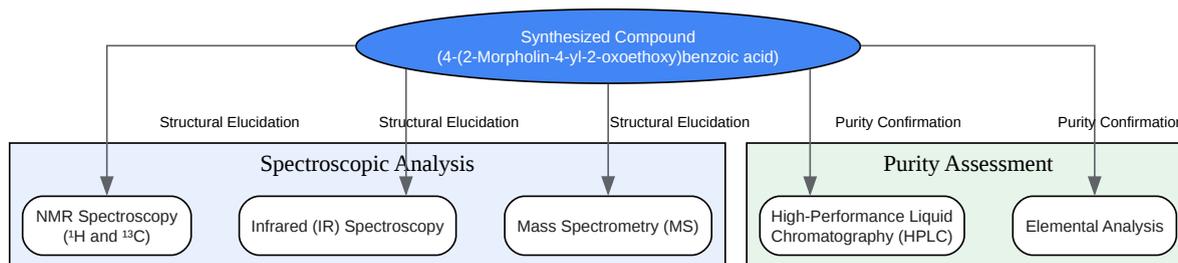
Protocol:

- Suspend 4-(carboxymethoxy)benzoic acid (1 equivalent) in a suitable solvent like dichloromethane (DCM) or DMF.
- Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and a tertiary amine base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
- Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
- Add morpholine (1.1 equivalents) to the reaction mixture.
- Continue stirring at room temperature and monitor the reaction by TLC.
- Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the final product, **4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid**, by column chromatography or recrystallization.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.

Spectroscopic Analysis Workflow



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Caption: Workflow for the analytical characterization of the target compound.

Expected Spectral Data

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring (typically in the 7-8 ppm region), the methylene protons of the ethoxy linker, and the methylene protons of the morpholine ring (typically in the 3-4 ppm region).
- ¹³C NMR: The carbon NMR spectrum should reveal signals for the carboxyl carbon, the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethoxy and morpholine moieties.
- Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the amide (~1650 cm⁻¹), and C-O stretches for the ether and morpholine ring.[15]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[16]

Potential Biological Applications and Therapeutic Rationale

The structural features of **4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid** suggest several potential avenues for therapeutic application.

- **CNS Disorders:** The morpholine moiety is a common feature in drugs targeting the central nervous system (CNS) due to its ability to improve properties like blood-brain barrier permeability.[3][4] Therefore, this compound could be explored for its activity on CNS targets.
- **Anti-inflammatory and Analgesic Activity:** Benzoic acid derivatives are known to possess anti-inflammatory properties. The combination with a morpholine ring could modulate this activity and improve the drug-like properties of the molecule.
- **Enzyme Inhibition:** The morpholine ring can act as a key interacting moiety within the active site of various enzymes.[2] For instance, derivatives of 2-morpholinobenzoic acid have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer.[1]
- **Antimicrobial Agents:** Morpholine derivatives have been explored for their antimicrobial activities.[17] The benzoic acid component could also contribute to this potential application.

Conclusion

4-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid represents a molecule of significant interest for drug discovery, combining the well-established pharmacophores of benzoic acid and morpholine. While direct experimental data for this compound is not readily available, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential therapeutic exploration. The proposed synthetic route is robust and relies on well-understood chemical transformations. The predicted physicochemical properties and potential biological activities offer a strong rationale for further investigation of this compound by researchers in the pharmaceutical sciences.

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